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For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives

demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and

antihypertensive properties.[1][2] Among these, 3-phenyl-6-chloropyridazin-4-ol and its

derivatives have garnered significant interest as potential therapeutic agents, particularly as

kinase inhibitors. This guide provides a comparative analysis of their characterization,

biological activity, and synthesis, with supporting experimental data and protocols.

Synthesis and Physicochemical Properties
The core structure, 3-chloro-6-phenyl-pyridazin-4-ol, can be synthesized through various

routes, often starting from precursors like 3-phenyl-5,6-dichloropyridazine.[3] Further

derivatization is commonly achieved through nucleophilic substitution reactions, Suzuki-

Miyaura cross-coupling, or Heck cross-coupling to introduce diverse functional groups at

different positions of the pyridazine ring.[4]

Table 1: Physicochemical Properties of 3-Chloro-6-phenyl-pyridazin-4-ol
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Property Value Reference

CAS Number 89868-13-3 [3][5]

Molecular Formula C₁₀H₇ClN₂O [3][6]

Molecular Weight 206.63 g/mol [3][6]

Appearance Solid [7]

InChI

InChI=1S/C10H7ClN2O/c11-9-

6-8(14)10(13-12-9)7-4-2-1-3-5-

7/h1-6H,(H,12,14)

[6]

Biological Activity and Comparative Analysis
Derivatives of the 3-phenyl-6-chloropyridazin-4-ol scaffold have been primarily investigated as

inhibitors of various kinases and for their antiproliferative activity against cancer cell lines. The

pyridazine ring is a key feature in several approved anticancer drugs.[2]

Kinase Inhibition
The pyrazine and pyridazine cores are found in numerous kinase inhibitors.[8] For instance,

derivatives of pyridazine have been designed as inhibitors of the JNK1 pathway, which is

implicated in carcinogenesis.[2] The rationale often involves hybridizing the pyridazine scaffold

with other pharmacophoric groups known to interact with the target kinase.

Anticancer Activity
Several novel 3,6-disubstituted pyridazine derivatives have demonstrated broad-spectrum

antiproliferative activity against the NCI-60 human tumor cell line panel.[2] The mechanism

often involves the inhibition of critical signaling pathways necessary for cancer cell proliferation

and survival.

Table 2: Comparison of Antiproliferative Activity (IC₅₀ values in µM)
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Compound/De
rivative

Cell Line IC₅₀ (µM) Target/Class Reference

N-phenyl-6-

chloro-4-

hydroxy-2-

quinolone-3-

carboxamide

(Derivative 18)

HCT-116 3.3 PI3Kα Inhibitor [9]

N-phenyl-6-

chloro-4-

hydroxy-2-

quinolone-3-

carboxamide

(Derivative 19)

Caco-2 17.0 PI3Kα Inhibitor [9]

N-phenyl-6-

chloro-4-

hydroxy-2-

quinolone-3-

carboxamide

(Derivative 21)

HCT-116 4.9 PI3Kα Inhibitor [9]

1H-

benzofuro[3,2-

c]pyrazole

derivative 4a

K562 (Leukemia) 0.26 Antitumor Agent [10]

1H-

benzofuro[3,2-

c]pyrazole

derivative 4a

A549 (Lung) 0.19 Antitumor Agent [10]

Pyrazole

derivative 5b
K562 (Leukemia) 0.021 Tubulin Inhibitor [10]

Naphthoquinone

derivative 3

IGROV-1

(Ovarian)
7.54 Cytotoxic Agent [11]
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2,3-

diphenylpyrazine

derivative 14i

PC-3 (Prostate) 4.8 Skp2 Inhibitor [12]

This table presents a selection of data from various studies to illustrate the potency of different

heterocyclic compounds, including pyridazine alternatives, against various cancer cell lines.

Anti-inflammatory Activity
Certain N-substituted phenyl-6-oxo-3-phenylpyridazine derivatives have been developed as

selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory activity

with reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and

indomethacin.[13]

Experimental Protocols
General Synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-
phenylpyridazin-3(2H)-one derivatives[1]

Preparation of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones: These precursors

are synthesized according to established literature methods.

Cyclization: The furanone derivative is refluxed with hydrazine hydrate in absolute ethanol to

yield the 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one.

Chlorination: The resulting pyridazinone is treated with phosphorus oxychloride to afford the

corresponding 3-chloropyridazine derivative. The reaction progress is monitored by the

disappearance of the C=O signal in the IR spectrum.

Further Reactions: The 3-chloro derivative can be further reacted with various nucleophiles,

such as hydrazine hydrate, to introduce additional functional groups.

In Vitro Antiproliferative Activity Assay (MTT Assay)[10]
Cell Seeding: Human cancer cells (e.g., MCF-7, K562, A549) are seeded into 96-well plates

at an appropriate density and allowed to attach overnight.
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Compound Treatment: The cells are treated with various concentrations of the test

compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g.,

48-72 hours).

MTT Addition: MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide)

solution is added to each well, and the plates are incubated for 4 hours to allow the formation

of formazan crystals.

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a

solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound

concentration.

Visualizations
Caption: General synthesis of 3-phenyl-6-chloropyridazin-4-ol derivatives.

Caption: Simplified kinase inhibition signaling pathway.

Caption: Typical drug discovery workflow for pyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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